2-Naphthalenecarboxaldehyde, 1,6-dihydroxy-
Overview
Description
2-Naphthalenecarboxaldehyde, 1,6-dihydroxy- is an organic compound with the molecular formula C11H8O3 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at the 1 and 6 positions and an aldehyde group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxaldehyde, 1,6-dihydroxy- typically involves the oxidation of 1,6-dihydroxynaphthalene. One common method is the use of oxidizing agents such as chromium trioxide (CrO3) in the presence of acetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the aldehyde group at the 2 position.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, alternative green chemistry approaches, such as the use of environmentally benign oxidizing agents, are being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxaldehyde, 1,6-dihydroxy- undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 2-Naphthalenecarboxylic acid, 1,6-dihydroxy-.
Reduction: 2-Naphthalenemethanol, 1,6-dihydroxy-.
Substitution: Various esters or ethers depending on the substituents used.
Scientific Research Applications
2-Naphthalenecarboxaldehyde, 1,6-dihydroxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxaldehyde, 1,6-dihydroxy- depends on its specific application. In biological systems, it may interact with cellular components through its hydroxyl and aldehyde groups, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxaldehyde: Lacks the hydroxyl groups at the 1 and 6 positions.
1,6-Dihydroxynaphthalene: Lacks the aldehyde group at the 2 position.
2-Naphthalenemethanol, 1,6-dihydroxy-: The aldehyde group is reduced to a primary alcohol.
Uniqueness
2-Naphthalenecarboxaldehyde, 1,6-dihydroxy- is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
1,6-dihydroxynaphthalene-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-6-8-2-1-7-5-9(13)3-4-10(7)11(8)14/h1-6,13-14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKLSQOOQGDQNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)C=O)C=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478590 | |
Record name | 2-Naphthalenecarboxaldehyde, 1,6-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
822520-92-3 | |
Record name | 2-Naphthalenecarboxaldehyde, 1,6-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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